L-N-(1-Hydroxy-2-propyl)-1-(3-indolylmethyl)isonipecotamide
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Overview
Description
Amprolium Hydrochloride is an organic compound primarily used as a coccidiostat in poultry. It is a thiamine analogue that blocks the thiamine transporter of Eimeria species, preventing carbohydrate synthesis and thus controlling coccidiosis in poultry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amprolium Hydrochloride involves the condensation of ethoxymethylenemalononitrile with acetamidine to form a substituted pyrimidine. This reaction likely involves the conjugate addition of the amidine nitrogen to the malononitrile, followed by the loss of ethoxide. The remaining amidine nitrogen then adds to one of the nitriles, leading to the formation of the pyrimidine. Reduction of the nitrile gives the corresponding aminomethyl compound. Exhaustive methylation of the amine, followed by displacement of the activated quaternary nitrogen by bromide ion, affords the key intermediate. Finally, displacement of the halogen by α-picoline yields Amprolium Hydrochloride .
Industrial Production Methods: In industrial settings, Amprolium Hydrochloride is produced by dissolving the crude product in water under heated conditions, followed by decolorizing with activated carbon. The solution is then evaporated under reduced pressure, cooled, and centrifuged to obtain the wet product. This product is then dried to yield high-purity Amprolium Hydrochloride .
Chemical Reactions Analysis
Types of Reactions: Amprolium Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitrile group in the intermediate stages of its synthesis is reduced to form the aminomethyl compound.
Substitution: The synthesis involves substitution reactions, such as the displacement of the halogen by α-picoline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Substitution: Halogen displacement reactions often use reagents like sodium bromide or α-picoline.
Major Products Formed: The major products formed from these reactions include the substituted pyrimidine, aminomethyl compound, and finally, Amprolium Hydrochloride .
Scientific Research Applications
Amprolium Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying thiamine analogues and their interactions.
Biology: It is employed in research on Eimeria species and their metabolic pathways.
Medicine: It is used in veterinary medicine to control coccidiosis in poultry and other animals.
Industry: It is used as a feed additive to prevent coccidiosis in poultry, ensuring healthy growth and productivity
Mechanism of Action
Amprolium Hydrochloride acts as a thiamine antagonist due to its structural similarity to thiamine (vitamin B1). It competes for the absorption of thiamine by the Eimeria parasites, blocking the thiamine transporter. This blockage prevents the parasites from utilizing thiamine, which is essential for carbohydrate synthesis, thereby inhibiting their growth and proliferation .
Comparison with Similar Compounds
Ethopabate: Another coccidiostat used in poultry.
Sulfonamides: Often used in conjunction with Amprolium Hydrochloride for enhanced efficacy.
Diclazuril: A different class of coccidiostat with a distinct mechanism of action
Uniqueness: Amprolium Hydrochloride is unique due to its specific mechanism of action as a thiamine analogue. Unlike other coccidiostats, it directly competes with thiamine, making it highly effective against Eimeria species with minimal resistance issues .
Properties
CAS No. |
102395-79-9 |
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Molecular Formula |
C18H25N3O2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(1-hydroxypropan-2-yl)-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H25N3O2/c1-13(12-22)20-18(23)14-6-8-21(9-7-14)11-15-10-19-17-5-3-2-4-16(15)17/h2-5,10,13-14,19,22H,6-9,11-12H2,1H3,(H,20,23) |
InChI Key |
MINFLCSDCVZVKX-UHFFFAOYSA-N |
SMILES |
CC(CO)NC(=O)C1CCN(CC1)CC2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC(CO)NC(=O)C1CCN(CC1)CC2=CNC3=CC=CC=C32 |
Synonyms |
L-2-(1-Skatyl-4-isonipecotamido)-1-propanol |
Origin of Product |
United States |
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